benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of appropriate thioamides with α-haloketones to form the thiazole ring, followed by cyclization with suitable reagents to form the fused pyrimidine ring. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-7-METHYL-5-(4-METHYLPHENYL)-2-(3-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE DERIVATIVES
Uniqueness
BENZYL 2-ETHYL-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-4-19-22(27)26-21(18-12-10-15(2)11-13-18)20(16(3)25-24(26)30-19)23(28)29-14-17-8-6-5-7-9-17/h5-13,19,21H,4,14H2,1-3H3 |
InChI Key |
GLKVUAJFDILJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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